Isophthalamide, N,N'-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- is a complex organic compound that features multiple functional groups, including amide, ether, and iodine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- typically involves multiple steps:
Starting Materials: The synthesis begins with isophthalic acid, which is then subjected to various chemical reactions to introduce the desired functional groups.
Reaction Conditions: The reactions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be studied for its interactions with biological molecules.
Medicine: Due to the presence of iodine, it could be explored for use in radiographic contrast agents.
Industry: The compound might find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- exerts its effects depends on its specific application. For example, in medical imaging, the iodine atoms in the compound can absorb X-rays, enhancing the contrast of images. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Isophthalamide Derivatives: Other derivatives of isophthalamide with different substituents.
Iodinated Compounds: Compounds with similar iodine content used in medical imaging.
Amide-Ether Compounds: Compounds with similar functional groups but different structures.
Uniqueness
Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties.
Properties
CAS No. |
88116-60-3 |
---|---|
Molecular Formula |
C19H26I3N3O7 |
Molecular Weight |
789.1 g/mol |
IUPAC Name |
5-[acetyl(methyl)amino]-1-N,3-N-bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C19H26I3N3O7/c1-11(28)25(2)17-15(21)12(18(29)23-3-7-31-9-5-26)14(20)13(16(17)22)19(30)24-4-8-32-10-6-27/h26-27H,3-10H2,1-2H3,(H,23,29)(H,24,30) |
InChI Key |
CLJBOAPMDJBRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCCOCCO)I)C(=O)NCCOCCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.